molecular formula C12H16O5S B3072945 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid CAS No. 1017138-52-1

3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid

Cat. No.: B3072945
CAS No.: 1017138-52-1
M. Wt: 272.32 g/mol
InChI Key: HWDQBYVGIHIYDR-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone linked to a benzenesulfonyl group substituted with an isopropoxy (propan-2-yloxy) moiety at the para position. Its structure comprises:

  • Propanoic acid: A three-carbon carboxylic acid that confers acidity (pKa ~4.5–5.0, typical for carboxylic acids).
  • Benzenesulfonyl group: An electron-withdrawing sulfonyl (-SO₂-) bridge attached to the aromatic ring, enhancing the acidity of the carboxylic acid via inductive effects.
  • 4-Isopropoxy substitution: A propan-2-yloxy group at the para position of the benzene ring, contributing steric bulk and moderate polarity.

Properties

IUPAC Name

3-(4-propan-2-yloxyphenyl)sulfonylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-9(2)17-10-3-5-11(6-4-10)18(15,16)8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDQBYVGIHIYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid typically involves the reaction of 4-(Propan-2-yloxy)benzenesulfonyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonyl hydrides.

    Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.

Scientific Research Applications

3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents on Benzene Ring Functional Groups Molecular Weight (g/mol) Key Properties/Applications
3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid 4-Isopropoxy, sulfonyl (-SO₂-) Carboxylic acid, sulfonyl ether ~284.3 (estimated) Potential metabolic activity (inferred from FFA4 agonist studies)
3-(4-Hydroxyphenyl)propanoic acid 4-Hydroxy (-OH) Carboxylic acid, phenol 166.17 Research use; moderate acidity (pKa ~4.8); irritant properties
3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic acid 4-Thiomorpholine sulfonyl Carboxylic acid, sulfonamide 315.41 Enhanced solubility due to sulfonamide; potential enzyme inhibition
3-(4-Isopropylphenyl)propanoic acid 4-Isopropyl (-CH(CH₃)₂) Carboxylic acid, alkyl 192.25 Lipophilic; used in hydrophobic drug formulations
3-(4-Acetylaminobenzoyl)propanoic acid 4-Acetylaminobenzoyl (-NHCOCH₃) Carboxylic acid, amide 235.24 Intermediate in combinatorial libraries; moderate yield synthesis (~40%)

Key Observations :

  • Acidity: The sulfonyl group in the target compound lowers the pKa of the carboxylic acid compared to alkyl- or hydroxy-substituted analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid) due to electron withdrawal.
  • Solubility : The isopropoxy group balances hydrophilicity (ether oxygen) and hydrophobicity (alkyl chain), whereas thiomorpholine sulfonyl analogs exhibit higher aqueous solubility .
  • Biological Activity : Sulfonyl-containing derivatives (e.g., FFA4 agonists) show promise in metabolic disease research, likely due to enhanced binding affinity to target receptors .

Biological Activity

3-[4-(Propan-2-yloxy)benzenesulfonyl]propanoic acid, also known by its chemical structure and CAS number 1017138-52-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a propanoic acid moiety, with an ether functional group contributing to its unique properties.

Chemical Structure

The structural formula can be represented as:

C13H18O4S\text{C}_{13}\text{H}_{18}\text{O}_4\text{S}

This structure includes:

  • A sulfonyl group (−SO₂−).
  • A propanoic acid backbone.
  • An alkoxy substituent (propan-2-yloxy) influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator of specific pathways, leading to diverse pharmacological effects. The presence of the sulfonyl and alkoxy groups enhances its ability to interact with biological molecules.

Pharmacological Effects

Research indicates several potential pharmacological effects:

  • Anti-inflammatory properties : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial activity : The sulfonyl group may contribute to the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways in pathogens.
  • Enzyme inhibition : The compound may act on specific enzymes involved in metabolic processes, potentially leading to therapeutic benefits in conditions like diabetes or obesity.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that related compounds exhibited significant inhibition of COX enzymes, which are key players in the inflammatory response. This suggests that this compound might similarly modulate inflammatory pathways .
  • Antimicrobial Properties :
    • In vitro studies have indicated that sulfonamide derivatives possess antimicrobial properties against various bacteria and fungi. These findings imply that the sulfonyl moiety in this compound could provide similar benefits .
  • Enzyme Interaction Studies :
    • Research on enzyme kinetics showed that compounds with similar structures can effectively inhibit enzymes such as lipases and proteases, which are crucial for lipid metabolism and protein digestion .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Activity
3-(4-Ethoxyphenyl)-2-methylpropanoic acidC12H16O3Anti-inflammatory
3-(4-Methoxyphenyl)-2-methylpropanoic acidC12H16O3Antimicrobial
3-[4-(Chlorobenzenesulfonyl)]propanoic acidC13H14ClO4SEnzyme inhibition

This table illustrates how variations in substituents (like ethoxy vs. propan-2-yloxy) can affect the biological activity of similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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